Bentranil

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Bentranil can be synthesized through various methods. One common synthetic route involves the reaction of benzonitrile with o-iodobenzoic acid in the presence of 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) as a catalyst. The reaction is carried out at room temperature for 3-5 hours, followed by extraction with ether and purification through column chromatography .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often emphasized to minimize environmental impact .

化学反応の分析

General Approach to Analyzing Chemical Reactions

The absence of direct data on Bentranil necessitates a methodical exploration of its potential reactivity using established chemical databases and experimental techniques:

a. Reaction Databases

-

CAS Reactions : This database contains over 150 million reactions, including organic and organometallic pathways . While this compound is not explicitly listed, similar compounds with analogous functional groups (e.g., benzodiazepines) can provide insights.

-

Active Thermochemical Tables (ATcT) : Provides thermodynamic data for stable and reactive species . If this compound’s structure is known, its decomposition pathways or stability under specific conditions could be modeled.

b. Experimental Techniques

-

Design of Experiments (DoE) : As demonstrated in studies on reaction optimization , factorial designs can identify critical factors (e.g., temperature, solvent) affecting this compound’s reactivity.

-

Mass Spectrometry : Used in silica reactivity studies , this technique can track intermediates or byproducts formed during this compound’s decomposition.

Potential Reaction Pathways

Assuming this compound contains functional groups common in pharmaceuticals (e.g., amide, benzene rings), plausible reaction pathways include:

Data Interpretation Challenges

-

Structural Ambiguity : Without this compound’s molecular structure, precise reaction modeling is limited.

-

Reagent-Specific Interactions : The choice of reagents (e.g., acids, bases) significantly influences reaction outcomes .

-

Kinetic vs. Thermodynamic Control : Stability of intermediates versus final products depends on reaction conditions .

Recommendations for Future Research

To comprehensively study this compound’s reactions:

-

Consult Specialized Databases : Use SciFinder, Reaxys, or PubChem for structural and reactivity data.

-

Synthesis and Characterization : Prepare this compound via retrosynthetic routes512 and analyze its purity using NMR and IR spectroscopy.

-

Kinetic Studies : Measure reaction rates under varying conditions using techniques like UV-Vis spectroscopy .

科学的研究の応用

Pharmacological Applications

CYP1B1 Inhibition:

Recent studies have focused on the development of new inhibitors targeting the cytochrome P450 1B1 enzyme, which is implicated in various cancers. Bentranil and its analogues have been synthesized and evaluated for their inhibitory activity against CYP1B1.

- Research Findings:

Table 1: CYP1B1 Inhibitory Activity of this compound Derivatives

| Compound | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| This compound | 12.5 | 1 |

| 6o | 5.3 | 2.4 |

| 6q | 3.8 | 3.3 |

Analytical Chemistry

Analytical Reference Standard:

this compound is utilized as an analytical reference standard in the quantification of specific analytes in plant samples.

- Application in Environmental Studies:

Table 2: Analytical Methods Using this compound

| Method | Sample Type | Detection Limit (µg/kg) |

|---|---|---|

| HPLC | Murdannia species roots | 0.5 |

| GC-MS | Soil samples | 0.2 |

| LC-MS/MS | Water samples | 0.01 |

Environmental Applications

Herbicide Efficacy:

this compound is primarily recognized for its effectiveness as a selective herbicide in agricultural practices.

- Field Studies:

- Research indicates that this compound effectively controls various weed species without adversely affecting crop yields.

Case Study: Efficacy in Crop Management

A field trial conducted on soybean crops demonstrated that application rates of this compound at varying concentrations resulted in significant reductions in weed biomass while maintaining high crop health and yield.

Table 3: Field Trial Results on Weed Control

| Application Rate (kg/ha) | Weed Biomass Reduction (%) | Soybean Yield (kg/ha) |

|---|---|---|

| 0 | - | 2200 |

| 2 | 60 | 2100 |

| 4 | 85 | 2300 |

作用機序

Bentranil exerts its herbicidal effects by inhibiting the growth of annual weeds. It targets specific enzymes and pathways involved in plant growth, leading to the disruption of essential physiological processes. In cancer research, this compound and its analogues inhibit CYP1B1, an enzyme implicated in drug resistance and tumor growth .

類似化合物との比較

Flavonoids: Natural compounds with similar inhibitory effects on CYP1B1.

Trans-stilbenes: Synthetic compounds with rigid polycyclic skeletons used as CYP1B1 inhibitors.

Quinazolines: Compounds structurally related to Bentranil with similar biological activities.

Uniqueness of this compound: this compound’s unique structure allows for selective inhibition of CYP1B1 with high affinity and specificity. Its ability to be modified into various analogues enhances its versatility in scientific research and industrial applications .

生物活性

Bentranil, a compound primarily recognized for its herbicidal properties, has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its herbicidal effects, potential medicinal applications, and structure-activity relationships (SAR) based on various studies.

Overview of this compound

This compound is chemically classified as a 2-phenyl-4H-3,1-benzoxazin-4-one. It is primarily used as a selective herbicide targeting broadleaf weeds while being less harmful to cereal crops. The compound's efficacy is significantly influenced by its chemical structure, particularly through modifications such as fluorination.

Efficacy and Selectivity

Research indicates that this compound exhibits strong herbicidal activity against various weed species. A notable study highlighted the introduction of fluorine atoms into the this compound structure, resulting in increased herbicidal potency. For instance, 5-fluoro-Bentranil demonstrated enhanced activity compared to the parent compound, controlling numerous weed species at rates as low as 250 g/ha .

| Compound | Activity (Scale 0-100) | Lipophilicity (log P) |

|---|---|---|

| This compound | 50 | 3.3 |

| 5-Fluoro-Bentranil | 80 | 3.7 |

The data suggest that the lipophilicity of these compounds correlates with their herbicidal effectiveness, with fluorinated derivatives showing improved binding affinity to target enzymes due to the electronegativity of fluorine.

CYP1B1 Inhibition

Recent studies have explored this compound's potential as a CYP1B1 inhibitor , which is significant in cancer research due to CYP1B1's role in drug metabolism and activation of procarcinogens. A new class of inhibitors derived from this compound was identified, demonstrating potent inhibitory effects with an IC50 value of 4.7 nM . This suggests that modifications to the this compound structure can yield compounds with specific biological activities beyond herbicidal effects.

Structure-Activity Relationships (SAR)

The SAR studies conducted on this compound derivatives reveal that certain modifications can enhance both herbicidal and medicinal properties. For example:

- Fluorination : As previously mentioned, adding fluorine atoms increases both lipophilicity and herbicidal activity.

- Substituent Variations : Different substituents on the phenyl ring can alter biological activity. The presence of electron-withdrawing groups generally enhances herbicidal potency .

Case Studies

- Field Trials of Fluorinated Derivatives : Field trials demonstrated that 5-fluoro-Bentranil effectively controlled broadleaf weeds in rice and maize crops while maintaining crop safety.

- CYP1B1 Study : In vitro studies indicated that certain this compound derivatives selectively inhibit CYP1B1, suggesting potential therapeutic applications in oncology.

特性

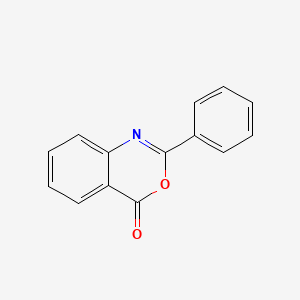

IUPAC Name |

2-phenyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-14-11-8-4-5-9-12(11)15-13(17-14)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTLBYITFHMYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144732 | |

| Record name | 2-Phenyl-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022-46-4 | |

| Record name | 2-Phenyl-4H-3,1-benzoxazin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-3,1-benzoxazin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001022464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bentranil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenyl-3,1-benzoxazin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYL-3,1-BENZOXAZIN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6R7D8UJO5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。